Cas no 5915-16-2 ([1,2,4]Triazolo[1,5-a]pyrimidin-7-amine)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Chemical and Physical Properties
Names and Identifiers
-
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
- 1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE
- 1,5,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-2-amine
- triazoloapyrimidinamine
- CS-0081101
- FT-0648644
- MFCD00232059
- 5915-16-2
- Z1201619881
- EN300-123664
- [1,2,4]Triazolo[1,5a]pyrimidin-7-amine
- D74285
- 1 pound not5 pound not7 pound not9-tetrazabicyclo[4.3.0]nona-2 pound not4 pound not6 pound not8-tetraen-2-amine
- SY081621
- 1D-106
- A869259
- J-502705
- AT12475
- SCHEMBL1650004
- AKOS002682655
- DTXSID60376975
- 7-amino-s-triazolo[1,5-a]pyrimidine
- ALBB-018101
- DB-072593
-
- MDL: MFCD00232059
- Inchi: 1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2
- InChI Key: QOXCEADXSTZKHA-UHFFFAOYSA-N
- SMILES: N12C(=NC=N1)N=CC=C2N
Computed Properties
- Exact Mass: 135.05400
- Monoisotopic Mass: 135.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1A^2
- XLogP3: -0.3
Experimental Properties
- Density: 1.74
- Melting Point: 278-280°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.88
- PSA: 69.10000
- LogP: 0.28770
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043420-5g |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | >95% | 5g |
8614CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043420-1g |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | >95% | 1g |
2453CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043420-500mg |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | >95% | 500mg |
1591CNY | 2021-05-07 | |
| Fluorochem | 065076-250mg |
1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | 97% | 250mg |
£80.00 | 2022-03-01 | |
| Fluorochem | 065076-1g |
1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | 97% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 065076-5g |
1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | 97% | 5g |
£372.00 | 2022-03-01 | |
| Fluorochem | 065076-10g |
1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | 97% | 10g |
£607.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043420-1g |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | >95% | 1g |
2453.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043420-500mg |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | >95% | 500mg |
1591.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043420-5g |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine |
5915-16-2 | >95% | 5g |
8614.0CNY | 2021-07-05 |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Suppliers
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
Introduction to [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine (CAS No. 5915-16-2)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 5915-16-2, belongs to the triazolopyrimidine class of molecules, which are known for their broad spectrum of pharmacological properties. The unique arrangement of nitrogen atoms in its structure imparts remarkable reactivity and binding affinity, making it a valuable scaffold for drug discovery and development.
The chemical structure of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine consists of a fused ring system comprising a triazole ring connected to a pyrimidine ring at the 1 and 5 positions. The presence of an amine group at the 7-position further enhances its pharmacological potential. This molecular configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating various physiological processes.
In recent years, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its antimicrobial and anticancer properties. Research has demonstrated that this compound can inhibit the growth of multiple drug-resistant bacteria by interfering with essential bacterial metabolic pathways. The amine group in the molecule plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with bacterial enzymes.
Moreover, studies have highlighted the compound's potential as an anticancer agent. The triazolopyrimidine scaffold is known to exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have shown that [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine can induce apoptosis in various cancer cell lines by disrupting key signaling pathways. These findings have prompted further investigation into its mechanisms of action and therapeutic potential.
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The reaction sequence often includes cyclization steps to form the triazole and pyrimidine rings. The introduction of the amine group at the 7-position is typically achieved through nucleophilic substitution reactions or reduction of nitro or imino groups.
One of the key advantages of using [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine as a pharmaceutical intermediate is its high chemical stability. This stability ensures that the compound remains effective during storage and transportation, making it suitable for industrial-scale production. Additionally, its well-defined structure allows for easy modifications at various positions, enabling chemists to fine-tune its biological activity for specific therapeutic applications.
The pharmacokinetic properties of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine have also been extensively evaluated. Studies have shown that this compound exhibits good solubility in both water and organic solvents, which facilitates its formulation into various dosage forms. Furthermore, its metabolic stability suggests that it can be efficiently absorbed and distributed throughout the body following administration.
In conclusion, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine (CAS No. 5915-16-2) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug discovery programs targeting infectious diseases and cancer. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutics.
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